An In-depth Technical Guide to the Discovery and Synthesis of Microtubule Inhibitor 8
An In-depth Technical Guide to the Discovery and Synthesis of Microtubule Inhibitor 8
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microtubule inhibitor 8, also designated as MP-HJ-1b and Tubulin inhibitor 8, is a potent synthetic small molecule that has demonstrated significant anti-tumor activity. This technical guide provides a comprehensive overview of its discovery, synthesis, and mechanism of action. The compound disrupts microtubule polymerization and uniquely induces ferroptosis, a form of iron-dependent programmed cell death, by modulating the SLC7A11/GPX4 signaling pathway. This dual mechanism of action makes it a compelling candidate for further investigation in cancer therapeutics, particularly in the context of drug-resistant tumors. This document details the quantitative biological data, experimental protocols for its synthesis and evaluation, and visual representations of its mechanism and experimental workflows.
Discovery and Rationale
Microtubule inhibitor 8 emerged from research efforts focused on identifying novel anti-mitotic agents with the potential to overcome the limitations of existing microtubule-targeting drugs, such as resistance and toxicity. The rationale behind its design was to create a molecule that could effectively inhibit tubulin polymerization while possessing a distinct pharmacological profile. Subsequent studies revealed its unexpected ability to induce ferroptosis, adding a new dimension to its therapeutic potential.
Chemical and Physical Properties
-
Systematic Name: N-((2-(2-benzofuranyl)phenyl)methyl)-4H-pyrrolo[2,3-d]thiazole-5-carboxamide
-
Synonyms: Microtubule inhibitor 8, MP-HJ-1b, Tubulin inhibitor 8
-
CAS Number: 2310293-81-1
-
Molecular Formula: C₂₁H₁₅N₃O₂S
-
Molecular Weight: 373.43 g/mol
Synthesis
The synthesis of Microtubule inhibitor 8 involves a multi-step process culminating in the formation of the core 4H-pyrrolo[2,3-d]thiazole-5-carboxamide structure. While a specific, detailed protocol from a single source is not publicly available, the following procedure is a composite based on the synthesis of similar thiazole carboxamide derivatives.
Experimental Protocol: Synthesis of Microtubule Inhibitor 8
Materials:
-
2-(2-benzofuranyl)aniline
-
Formaldehyde
-
Sodium cyanoborohydride
-
4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of (2-(2-benzofuranyl)phenyl)methanamine:
-
Dissolve 2-(2-benzofuranyl)aniline in a mixture of DCM and MeOH.
-
Add an aqueous solution of formaldehyde, followed by the portion-wise addition of sodium cyanoborohydride at 0°C.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield (2-(2-benzofuranyl)phenyl)methanamine.
-
-
Amide Coupling to form Microtubule Inhibitor 8:
-
To a solution of 4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid in DMF, add BOP and DIPEA.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add a solution of (2-(2-benzofuranyl)phenyl)methanamine in DMF to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product, Microtubule inhibitor 8, by flash column chromatography.
-
Biological Activity and Mechanism of Action
Microtubule inhibitor 8 exerts its anti-tumor effects through a dual mechanism: inhibition of tubulin polymerization and induction of ferroptosis.
Inhibition of Tubulin Polymerization
The compound directly binds to tubulin, disrupting the formation of microtubules. This leads to cell cycle arrest in the G2/M phase, inhibition of cell proliferation, and ultimately, apoptosis.
Induction of Ferroptosis
A novel aspect of Microtubule inhibitor 8's mechanism is its ability to trigger ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. It achieves this by downregulating the expression of Solute Carrier Family 7 Member 11 (SLC7A11) and Glutathione Peroxidase 4 (GPX4), key components of the cellular antioxidant defense system.
Signaling Pathway
Caption: Signaling pathway of Microtubule inhibitor 8.
Quantitative Data
The following tables summarize the reported in vitro activity of Microtubule inhibitor 8.
Table 1: Inhibition of Tubulin Polymerization
| Parameter | Value |
| IC₅₀ | 0.73 µM |
Table 2: Antiproliferative Activity (IC₅₀) in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| K562 | Chronic Myelogenous Leukemia | 14 |
| NCI-H460 | Non-small Cell Lung Cancer | 15 |
| COLO-205 | Colorectal Adenocarcinoma | 6 |
| SK-OV-3 | Ovarian Cancer | 6 |
| BT549 | Breast Ductal Carcinoma | 8 |
| 451Lu | Melanoma | 2 |
| DLD-1 | Colorectal Adenocarcinoma | 9 |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
Purpose: To determine the cytotoxic effects of Microtubule inhibitor 8 on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Microtubule inhibitor 8 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Microtubule inhibitor 8 and a vehicle control (DMSO) for the desired time period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.
In Vitro Tubulin Polymerization Assay
Purpose: To measure the direct inhibitory effect of Microtubule inhibitor 8 on tubulin polymerization.
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
Microtubule inhibitor 8
-
Temperature-controlled spectrophotometer with a 340 nm filter
Procedure:
-
On ice, prepare a reaction mixture containing polymerization buffer, GTP, and purified tubulin.
-
Add Microtubule inhibitor 8 at various concentrations or a vehicle control.
-
Transfer the reaction mixtures to a pre-warmed 96-well plate.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.
-
Calculate the rate of polymerization and determine the IC₅₀ of the inhibitor.
Immunofluorescence Staining of Microtubule Network
Purpose: To visualize the effect of Microtubule inhibitor 8 on the cellular microtubule network.
Materials:
-
Cells grown on coverslips
-
Microtubule inhibitor 8
-
Fixative (e.g., ice-cold methanol or paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with Microtubule inhibitor 8 or a vehicle control for a specified time.
-
Fix the cells with the appropriate fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding.
-
Incubate with the primary antibody against α-tubulin.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.
Experimental Workflows
In Vitro Evaluation Workflow
